molecular formula C21H17N3O B11109984 1-(1H-benzotriazol-1-yl)-3,3-diphenylpropan-1-one

1-(1H-benzotriazol-1-yl)-3,3-diphenylpropan-1-one

Cat. No.: B11109984
M. Wt: 327.4 g/mol
InChI Key: CEAXHPRWDYZTRM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE typically involves the reaction of benzotriazole with a suitable ketone precursor under specific conditions. One common method involves the reaction of benzotriazole with 3,3-diphenylpropanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-1,2,3-benzotriazol-1-yl-N,N-dibenzylmethanamine
  • 4,5,6,7-tetrabromo-1H-1,2,3-benzotriazole
  • 4,5,6,7-tetrabromo-1H-benzimidazole

Comparison: 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3,3-DIPHENYL-1-PROPANONE is unique due to its specific structural features, such as the presence of two phenyl groups and a benzotriazole ring. This structure imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. For example, the presence of the diphenyl groups can enhance the compound’s stability and influence its interactions with biological targets .

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-3,3-diphenylpropan-1-one

InChI

InChI=1S/C21H17N3O/c25-21(24-20-14-8-7-13-19(20)22-23-24)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2

InChI Key

CEAXHPRWDYZTRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N2C3=CC=CC=C3N=N2)C4=CC=CC=C4

Origin of Product

United States

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